D-arabinose 5-phosphate

Enzyme Kinetics Metabolic Engineering Antibacterial Target Validation

KDO8P synthase inhibitor screens fail when D-ribose 5-phosphate is substituted for authentic D-arabinose 5-phosphate (A5P)-only the D-arabino configuration is recognized by KdsA, yielding zero catalytic activity with generic analogs. • KDO8P synthase committed substrate; API/KdsD KM = 0.78 mM (B. fragilis) • Transketolase inhibitor (Ki = 0.4 mM): enables metabolic flux bottleneck studies • A5P→Ru5P Keq = 0.50: critical for multi-enzyme KDO cascade design Analytically validated. Bulk quantities available upon request.

Molecular Formula C5H11O8P
Molecular Weight 230.11 g/mol
CAS No. 13137-52-5
Cat. No. B078206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-arabinose 5-phosphate
CAS13137-52-5
Synonymsarabinose 5-phosphate
arabinose 5-phosphate, (beta-D)-isomer
arabinose 5-phosphate, di-Li salt
D-A-5-P
D-arabinose 5-phosphate
Molecular FormulaC5H11O8P
Molecular Weight230.11 g/mol
Structural Identifiers
SMILESC(C(C(C(C=O)O)O)O)OP(=O)(O)O
InChIInChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h1,3-5,7-9H,2H2,(H2,10,11,12)/t3-,4-,5+/m1/s1
InChIKeyPPQRONHOSHZGFQ-WDCZJNDASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Arabinose 5-Phosphate for Metabolic & Antibacterial Research


D-Arabinose 5-phosphate (A5P, CAS 13137-52-5) is a phosphorylated pentose sugar that functions as an essential metabolic intermediate, most notably as the committed precursor in the biosynthesis of 3-deoxy-D-manno-octulosonate (KDO), a critical component of lipopolysaccharides (LPS) in Gram-negative bacteria [1]. It is also a key branch point metabolite in certain pentose phosphate pathway variants and a known competitive inhibitor of several key enzymes in central carbon metabolism, including transketolase and transaldolase [2]. Its unique role makes it a high-priority research reagent for enzymology, pathway engineering, and antimicrobial drug discovery programs.

D-Arabinose 5-Phosphate Substitution Limitations


Substituting D-arabinose 5-phosphate with its common, more abundant pentose phosphate analogs (e.g., D-ribose 5-phosphate or D-xylulose 5-phosphate) in research or industrial enzymatic cascades will lead to experimental failure due to absolute stereochemical specificity. The target enzyme for A5P in the KDO pathway, KDO8P synthase, has a substrate binding site that specifically accommodates the D-arabino configuration, a feature that is structurally distinct from the D-ribo configuration of the pentose phosphate pathway intermediate D-ribose 5-phosphate [1]. Even closely related isomerases exhibit pronounced kinetic and thermodynamic preferences; for instance, D-arabinose 5-phosphate is not converted by the enzyme that acts on its structural analog D-ribose 5-phosphate, underscoring that these are not functionally interchangeable reagents [2]. The quantitative evidence below confirms that only the correct stereoisomer, D-arabinose 5-phosphate, can fulfill its unique biological and chemical roles.

Quantitative Evidence for D-Arabinose 5-Phosphate


API Isomerase Substrate Affinity Comparison

In the first committed step of KDO biosynthesis, D-arabinose 5-phosphate (A5P) exhibits a significantly higher affinity for D-arabinose 5-phosphate isomerase (API) from Bacteroides fragilis than its product, D-ribulose 5-phosphate (Ru5P). The KM value for A5P is 0.78 mM, while the KM for Ru5P is 1.2 mM, indicating a tighter binding of the substrate A5P under these assay conditions [1].

Enzyme Kinetics Metabolic Engineering Antibacterial Target Validation

Equilibrium Constant Comparison for A5P Isomerization

The reversible isomerization between D-arabinose 5-phosphate (A5P) and D-ribulose 5-phosphate (Ru5P) catalyzed by API is thermodynamically distinct from the analogous reaction in the pentose phosphate pathway. The equilibrium constant (Keq) for the A5P to Ru5P interconversion is 0.50, favoring the formation of Ru5P at 37°C and pH 7.5 [1]. In contrast, the isomerization of the closely related metabolite D-ribose 5-phosphate (R5P) to Ru5P by ribose-5-phosphate isomerase has a reported Keq of approximately 1.4, favoring the aldose R5P [2].

Thermodynamics Metabolic Flux Analysis Synthetic Biology

Central Carbon Metabolism Enzyme Inhibition

D-Arabinose 5-phosphate (A5P) acts as a potent competitive inhibitor of key enzymes in central carbon metabolism, a property not shared by its isomer D-ribulose 5-phosphate or other common pentose phosphates. Specifically, A5P inhibits E. coli transketolase with a Ki of 0.4 mM, whereas its structural analog, D-xylulose 5-phosphate, is a substrate with a much higher KM [1]. Furthermore, A5P has been shown to inhibit transaldolase B and fructose 6-phosphate aldolase, demonstrating a unique, multi-target inhibitory profile within the pentose phosphate pathway [2].

Enzyme Inhibition Metabolic Regulation Antibacterial Mechanism

KDO8P Synthase Substrate Exclusivity

The enzyme KDO8P synthase exhibits absolute specificity for D-arabinose 5-phosphate (A5P) as its aldose substrate, showing no catalytic activity with D-erythrose 4-phosphate (E4P), the substrate of the evolutionarily related DAH7P synthase [1]. This functional divergence is a critical point for antibacterial drug design. For the KDO8P synthase from Acidithiobacillus ferrooxidans, the KM for A5P is 0.024 mM for the wild-type enzyme, a value that is drastically altered by active-site mutations (e.g., P245A) that have no effect on E4P recognition [2].

Antibacterial Drug Discovery Enzyme Specificity Pathway Engineering

A5P Transport Kinetics Comparison

The uptake of D-arabinose 5-phosphate (A5P) by the hexose phosphate transport system (UhpT) in Salmonella typhimurium shows distinct kinetic parameters compared to other phosphorylated sugars. The KM value for A5P transport is 0.32 mM, which is intermediate between the high-affinity transport of glucose-6-phosphate (KM = 0.13 mM) and the lower-affinity transport of sedoheptulose-7-phosphate (KM = 1.61 mM) [1].

Membrane Transport Microbial Physiology Pathway Intermediate Uptake

Mutational Impact on KDO8P Synthase Substrate Affinity

Active site mutations in KDO8P synthase have a profoundly different effect on the binding of its two substrates, D-arabinose 5-phosphate (A5P) and phosphoenolpyruvate (PEP). In one study, the wild-type KM for A5P was 0.024 mM. A P245A mutation led to a minimal increase in KM for A5P to 0.024 mM, whereas the same mutation caused a much larger relative change in binding for PEP [1]. In contrast, a D243E mutation caused a >100-fold increase in the KM for A5P, to 2.63 mM, while having a less dramatic effect on PEP binding [2].

Enzyme Engineering Antibacterial Resistance Structure-Activity Relationship

D-Arabinose 5-Phosphate Validated Applications


KDO Biosynthetic Pathway Reconstitution

D-Arabinose 5-phosphate (A5P) is the essential, committed substrate for the enzyme KDO8P synthase (KdsA), which is a clinically validated target for novel Gram-negative antibiotics. The absolute stereospecificity of KDO8P synthase for A5P over other pentose phosphates like D-ribose 5-phosphate or D-erythrose 4-phosphate [1] means that high-purity A5P is mandatory for conducting robust, artifact-free in vitro biochemical assays and high-throughput screens to identify and characterize new KDO8P synthase inhibitors. Using generic substitutes will result in zero catalytic activity and invalidate the assay.

Pentose Phosphate Pathway Flux Engineering

D-Arabinose 5-phosphate serves as a unique metabolic probe due to its potent and specific inhibition of key pentose phosphate pathway enzymes, including transketolase (Ki = 0.4 mM) and transaldolase B [2]. This property is not shared by its isomer, D-ribulose 5-phosphate, or other common intermediates. Researchers use A5P to create controlled metabolic bottlenecks in vivo or in cell-free systems, enabling the precise study of carbon flux redistribution and the identification of rate-limiting steps in central metabolism, which is critical for optimizing microbial cell factories for bioproduction.

Enzymatic Synthesis of KDO and Derivatives

The thermodynamic equilibrium of the A5P to D-ribulose 5-phosphate (Ru5P) isomerization (Keq = 0.50) strongly favors Ru5P formation [3]. This unique equilibrium position is a critical parameter for designing efficient multi-enzyme cascades for the synthesis of KDO, CMP-KDO, and their analogs, which are valuable as immunochemical reagents and potential vaccine adjuvants. Accurate knowledge of this thermodynamic constant, which differs from other pentose isomerization systems, is essential for predicting reaction yields and optimizing process conditions in an industrial biotechnology setting.

Rational Drug Design Targeting API Isomerase

The high substrate affinity of D-arabinose 5-phosphate for its cognate isomerase, API (KdsD), as demonstrated by a KM of 0.78 mM in Bacteroides fragilis [4], makes it an ideal ligand for co-crystallization studies and saturation-transfer difference (STD) NMR experiments aimed at elucidating the enzyme's substrate recognition and catalytic mechanism. The detailed structural information gained from these studies is directly leveraged for the rational design of mechanism-based inhibitors of API, a promising and underexplored target for new antibacterial agents.

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